![molecular formula C20H22N2O B2714516 N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide CAS No. 1798416-00-8](/img/structure/B2714516.png)
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide
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Description
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides, including “N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide”, has been developed. This method involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide” is characterized by a pyrrolidine ring attached to a phenyl group and a cinnamamide group.Chemical Reactions Analysis
The synthesis of “N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide” involves an enzymatic synthesis, specifically an ammonolysis reaction . The reaction parameters and broad substrate range of this new method have been studied .Scientific Research Applications
Synthesis of Cinnamamides
Cinnamamides, derivatives of cinnamic acid, have been found to exhibit a variety of pharmacological activities. N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is one such derivative. A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is characterized by short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This suggests that N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Use in Drug Discovery
The pyrrolidine ring, a component of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, is widely used in drug discovery due to its versatility as a scaffold for novel biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Neuroprotective Properties
Research has suggested that compounds with a structure similar to N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide may have neuroprotective features . These compounds could potentially be used in the treatment of neurological disorders or injuries.
Antimicrobial Activity
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide could potentially have antimicrobial properties. Its synthetic derivatives have been found to be more effective in vitro than parent compounds due to stronger biological activities .
Use in the Synthesis of Chalcone Derivatives
Chalcone derivatives have a wide range of biological activities. The reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation can afford the corresponding piperidine-substituted chalcone derivatives in high yields in shorter reaction times .
properties
IUPAC Name |
(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURWRSNFAVMNJ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide |
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